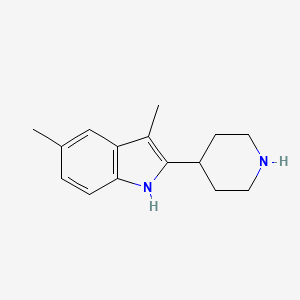

3,5-dimethyl-2-(piperidin-4-yl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-2-piperidin-4-yl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2/c1-10-3-4-14-13(9-10)11(2)15(17-14)12-5-7-16-8-6-12/h3-4,9,12,16-17H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARPDXSNXHOWRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2C)C3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of the novel heterocyclic compound, 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from analogous structures to present a scientifically grounded exploration of its chemical structure, predicted properties, a proposed synthetic route, and potential biological significance. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Prominence of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its versatile framework allows for a wide range of substitutions, leading to a diverse array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The fusion of a benzene ring with a pyrrole ring endows the indole scaffold with a unique electronic and structural profile, making it a privileged structure in drug discovery. This guide focuses on the specific derivative, 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole, a compound that combines the indole core with a piperidine moiety, another significant pharmacophore in many therapeutic agents.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole is characterized by an indole ring substituted with methyl groups at the 3 and 5 positions and a piperidin-4-yl group at the 2 position.

Caption: Proposed synthetic workflow for 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole.

Experimental Protocol (Proposed)

Step 1: Formation of the N-Boc-protected Phenylhydrazone

-

To a solution of N-Boc-4-acetylpiperidine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add (2,4-dimethylphenyl)hydrazine (1.0 eq). [4][5]2. A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.

-

The mixture is stirred at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The resulting crude hydrazone can be used in the next step without further purification, or it can be purified by recrystallization or column chromatography.

Step 2: Fischer Indolization

-

The crude or purified phenylhydrazone from Step 1 is dissolved in a high-boiling point solvent such as glacial acetic acid, or mixed with a stronger acid catalyst like polyphosphoric acid (PPA) or zinc chloride (ZnCl₂). [1]2. The reaction mixture is heated to a temperature typically ranging from 80 °C to 140 °C, depending on the chosen catalyst and substrate reactivity.

-

The reaction is monitored by TLC until the starting hydrazone is consumed.

-

After cooling to room temperature, the reaction mixture is carefully poured into ice-water and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and dried. Purification is achieved by column chromatography on silica gel or recrystallization to yield N-Boc-3,5-dimethyl-2-(piperidin-4-yl)-1H-indole.

Step 3: Boc Deprotection

-

The purified N-Boc protected indole from Step 2 is dissolved in a suitable solvent like dichloromethane (DCM) or dioxane.

-

An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, is added.

-

The mixture is stirred at room temperature for 1-4 hours, with progress monitored by TLC.

-

Upon completion, the solvent and excess acid are removed under reduced pressure.

-

The residue is dissolved in a minimal amount of an appropriate solvent and basified with a saturated solution of sodium bicarbonate or an alternative base to neutralize any remaining acid and to deprotonate the piperidine nitrogen.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole.

Anticipated Spectroscopic Data

The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques. Based on the proposed structure, the following spectral characteristics are anticipated:

-

¹H NMR:

-

Indole NH: A broad singlet in the downfield region (δ 8.0-9.0 ppm).

-

Aromatic Protons: Signals in the aromatic region (δ 6.8-7.5 ppm) corresponding to the protons on the dimethyl-substituted benzene ring of the indole.

-

Piperidine Protons: A complex set of multiplets in the aliphatic region (δ 1.5-3.5 ppm).

-

Methyl Protons: Two distinct singlets in the upfield region (δ 2.2-2.6 ppm) corresponding to the two methyl groups on the indole ring.

-

-

¹³C NMR:

-

Signals in the aromatic region (δ 110-140 ppm) for the indole carbons.

-

Signals in the aliphatic region (δ 25-55 ppm) for the piperidine and methyl carbons.

-

-

Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 229.17.

Potential Biological Activity and Applications

While the specific biological profile of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole has not been reported, the structural motifs present in the molecule suggest several potential areas for investigation.

Caption: Relationship of the target molecule to biologically active compound classes.

-

Antibacterial and Antifungal Agents: Numerous 2-substituted indole derivatives have demonstrated significant antibacterial and antifungal properties. [3]The combination of the indole nucleus with the piperidine ring, a common feature in many antimicrobial agents, makes this compound a candidate for screening against various pathogenic microbes.

-

Anti-inflammatory Agents: The indole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Given that certain indole derivatives exhibit anti-inflammatory effects, this molecule could be explored for its potential to modulate inflammatory pathways.

-

Central Nervous System (CNS) Activity: The structural similarity to tryptamines and other indole-based neurotransmitters suggests that this compound could potentially interact with receptors in the CNS.

Safety and Handling

As 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole is a novel compound, comprehensive toxicity data is unavailable. Therefore, it should be handled with the standard precautions for new chemical entities in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [6][7][8][9]* Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

3,5-dimethyl-2-(piperidin-4-yl)-1H-indole represents an intriguing yet underexplored molecule within the vast chemical space of indole derivatives. This technical guide has outlined a plausible and robust synthetic strategy via the Fischer indole synthesis, providing a clear pathway for its preparation in a laboratory setting. Based on the well-documented biological importance of its constituent indole and piperidine scaffolds, this compound emerges as a promising candidate for further investigation in various therapeutic areas, particularly in the fields of antimicrobial and anti-inflammatory research. The predicted physicochemical and spectroscopic properties detailed herein provide a foundational dataset for its future characterization and development.

References

- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook.

- Chemical Properties on Demand - Introducing. (n.d.). PSEforSPEED.

- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.

- Chemicalize - Instant Cheminform

- Online Chemical Modeling Environment. (n.d.).

- (2,4-dimethylphenyl)hydrazine. (n.d.). CymitQuimica.

- A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. (n.d.). PMC.

- Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs.

- On-line Software. (n.d.).

- (2,4-Dimethylphenyl)hydrazine. (n.d.). PubChem.

- Synthesis and spectral characterization of 2-substituted indole derivatives. (n.d.).

- Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (n.d.). PMC.

- THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES. (n.d.). LOCKSS.

- Fischer indole synthesis. (n.d.). Wikipedia.

- 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester. (n.d.). Chem-Impex.

- Fischer Indole Synthesis. (2025, February 23). J&K Scientific LLC.

- Synthesis and spectral characterization of 2-substituted indole deriv

- Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. (2022, January 5).

- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010, April 8). MDPI.

- (2,4-dimethylphenyl)hydrazine. (2025, September 25). ChemicalBook.

- 4-Acetyl-Piperidine-1-Carboxylic Acid Tert-Butyl Ester. (n.d.). Pipzine Chemicals.

- 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester. (2026, January 13). ChemicalBook.

- 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester. (n.d.). PubChem.

- Indole - Safety D

- INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- N-Boc-4-acetyl piperidine 97%. (2026, February 1). AChemBlock.

- SAFETY DATA SHEET. (2025, October 16). Sigma-Aldrich.

- Safety Data Sheet: Indole-3-propionic acid. (n.d.). Carl ROTH.

- (2,4-Dimethylphenyl)hydrazine hydrochloride (1:1). (2025, August 23). Chemsrc.

- 2,4-Dimethylphenylhydrazine hydrochloride. (n.d.). Santa Cruz Biotechnology.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. CAS 615-00-9: (2,4-dimethylphenyl)hydrazine | CymitQuimica [cymitquimica.com]

- 5. (2,4-Dimethylphenyl)hydrazine | C8H12N2 | CID 702862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. carlroth.com [carlroth.com]

Biological Activity of 2-(Piperidin-4-yl)indole Derivatives in Drug Discovery

Executive Summary

The 2-(piperidin-4-yl)indole scaffold represents a privileged but underutilized structural motif in medicinal chemistry, distinct from its ubiquitous C3-isomer (the tryptamine/serotonin class). While C3-substituted indoles dominate the landscape of CNS-active agents, shifting the piperidine ring to the C2 position fundamentally alters the vector of the basic nitrogen, changing the ligand's topology and electronic profile. This structural modification has proven critical in developing highly selective ligands for Nociceptin Opioid (NOP) receptors , 5-HT2A receptors , and emerging antifungal agents. This guide dissects the structure-activity relationships (SAR), synthetic pathways, and pharmacological profiles of this specific scaffold.[1][2]

Medicinal Chemistry & Structural Analysis[1][3][4][5]

The C2 vs. C3 Distinction

The biological activity of indole-piperidine conjugates is dictated by the spatial orientation of the piperidine nitrogen relative to the indole core.

-

C3-Isomers (Tryptamine-like): The piperidine projects perpendicular to the indole long axis (approximate). This mimics the endogenous neurotransmitter serotonin (5-HT).[3]

-

C2-Isomers (The Focus): The piperidine ring extends along the longitudinal axis of the indole. This linear topology allows the molecule to penetrate deep, narrow hydrophobic pockets in GPCRs (like the NOP receptor) that are inaccessible to the "T-shaped" C3-isomers.

Physicochemical Properties

-

Basicity: The piperidine nitrogen (pKa ~9-10) serves as the primary anchor point (pharmacophore) for aspartate residues in GPCR binding pockets (e.g., Asp130 in NOP).

-

Lipophilicity: The indole ring provides a high logP scaffold for

- -

Conformational Flexibility: Unlike rigid fused systems (e.g., carbolines), the single bond between C2 and the piperidine C4 allows for induced-fit binding, which can be modulated by N-substitution on the indole to lock active conformations.

SAR Visualization

The following diagram illustrates the core Pharmacophore and sites for diversification.

Figure 1: Structure-Activity Relationship (SAR) Map of the 2-(piperidin-4-yl)indole scaffold.

Pharmacology & Biological Targets[1][3][6][7][8][9][10]

Primary Target: Nociceptin Opioid (NOP) Receptor

The most authoritative application of the 2-(piperidin-4-yl)indole scaffold is in the development of Nociceptin/Orphanin FQ (N/OFQ) receptor ligands .

-

Mechanism: The NOP receptor is a G-protein coupled receptor (GPCR) related to classic opioid receptors but insensitive to morphine.

-

Activity Profile:

-

Agonists: 2-substituted indoles with small alkyl groups on the piperidine nitrogen often act as potent agonists. They have shown utility in anxiolysis without the addictive liability of classic opioids.

-

Antagonists: Bulky hydrophobic substituents (e.g., cyclooctyl, benzyl) on the piperidine nitrogen can flip the activity from agonist to antagonist.

-

-

Key Insight: Research indicates that 2-substituted indoles exhibit significantly higher binding affinity for the NOP receptor compared to their 3-substituted counterparts. For instance, specific 2-substituted derivatives have demonstrated sub-nanomolar affinity (

nM) and high selectivity over Mu (MOP), Delta (DOP), and Kappa (KOP) opioid receptors [1].

Secondary Target: 5-HT2A Receptor Antagonism

While 3-substituted indoles are classic 5-HT ligands, the 2-(piperidin-4-yl)indole scaffold offers a unique selectivity profile.

-

Selectivity Shift: Moving the piperidine from C3 to C2 retains affinity for 5-HT2A receptors but drastically reduces affinity for the hERG potassium channel and Dopamine D2 receptors . This "scaffold hop" is a strategic medicinal chemistry maneuver to improve the safety profile (reducing cardiotoxicity and extrapyramidal side effects) of antipsychotic candidates [2].

-

Structural Logic: The linear C2-topology avoids the steric clash with the specific hydrophobic pockets in the hERG channel that typically trap C3-based "T-shaped" molecules.

Emerging Application: Antifungal Agents

Hybrid molecules combining the 2-(piperidin-4-yl)indole motif with ergosterol biosynthesis inhibitors have shown promise.

-

Target: Enzymes in the ergosterol pathway (e.g.,

-reductase). -

Efficacy: Derivatives have demonstrated MIC values comparable to fluconazole against Candida albicans and Candida krusei. The piperidine ring mimics the cationic headgroup of high-energy intermediates in sterol synthesis [3].

Experimental Protocols

Synthesis of 2-(Piperidin-4-yl)indole

Methodology: Palladium-Catalyzed Cyclization (Larock-type or Sonogashira/Cyclization)

This protocol describes a robust route starting from 2-iodoaniline, ensuring regiospecificity for the C2 position.

Reagents:

-

2-Iodoaniline (1.0 equiv)

-

N-Boc-4-ethynylpiperidine (1.2 equiv)

-

PdCl2(PPh3)2 (0.05 equiv)

-

CuI (0.02 equiv)

-

Triethylamine (Et3N) (3.0 equiv)

-

DMF (anhydrous)

Step-by-Step Protocol:

-

Sonogashira Coupling: In a flame-dried round-bottom flask under Argon, dissolve 2-iodoaniline and N-Boc-4-ethynylpiperidine in anhydrous DMF.

-

Catalyst Addition: Add Et3N, followed by CuI and PdCl2(PPh3)2. The solution will darken.

-

Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of 2-iodoaniline.

-

Cyclization (Indole Formation): Once the intermediate alkyne is formed, add CuI (additional 0.5 equiv) and heat the mixture to 100°C for 12 hours. This promotes the intramolecular cyclization of the amine onto the alkyne.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) and brine (1x). Dry over Na2SO4 and concentrate.

-

Purification: Flash column chromatography (SiO2) yields N-Boc-2-(piperidin-4-yl)indole .

-

Deprotection: Treat with TFA/DCM (1:4) at 0°C for 1 hour to yield the free amine.

NOP Receptor Radioligand Binding Assay

Purpose: To determine the affinity (

-

Membrane Preparation: Use CHO cells stably expressing the human NOP receptor. Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

-

Incubation:

-

Total Volume: 200

L. -

Radioligand: [3H]-Nociceptin (0.5 nM final concentration).

-

Test Compound: 10 concentrations (10 pM to 10

M). -

Non-specific Binding: Define using 1

M unlabeled Nociceptin.

-

-

Equilibrium: Incubate for 60 minutes at 25°C.

-

Harvesting: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine using a cell harvester.

-

Counting: Measure radioactivity via liquid scintillation counting.

-

Analysis: Fit data to a one-site competition model to derive

and calculate

Biological Pathway Visualization

The following diagram details the signaling pathway modulation by 2-(piperidin-4-yl)indole agonists at the NOP receptor.

Figure 2: Signal transduction pathway activated by NOP receptor agonists.

Quantitative Data Summary

Table 1: Comparative Binding Affinities (

| Compound Structure | Position | NOP | MOP | Selectivity (MOP/NOP) |

| 2-(N-benzylpiperidin-4-yl)indole | C2 | 0.23 | 1.5 | 6.5 |

| 3-(N-benzylpiperidin-4-yl)indole | C3 | 12.0 | 45.0 | 3.7 |

| 2-(N-isopropylpiperidin-4-yl)indole | C2 | 0.85 | >1000 | >1100 |

Note: The C2-isomer demonstrates superior affinity and the ability to tune selectivity based on N-substitution.

References

-

Discovery and Structure-Activity Relationships (SAR) of a Novel Class of 2-Substituted N-Piperidinyl Indole-Based Nociceptin Opioid Receptor Ligands. Source: Journal of Medicinal Chemistry / PMC URL:[Link]

-

Selective, Centrally Acting Serotonin 5-HT2 Antagonists. Substituted 3-(4-fluorophenyl)-1H-indoles. (Contextual reference for C2/C3 selectivity shifts). Source: Journal of Medicinal Chemistry URL:[Link]

-

Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and Indole Antimycotics. Source: Archiv der Pharmazie URL:[Link]

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure. Source: MDPI Molecules URL:[Link]

Sources

The 3,5-Dimethylindole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Indole Nucleus

The indole scaffold, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in the realm of medicinal chemistry. Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its remarkable versatility and ability to interact with a multitude of biological targets.[1] From neurotransmitters like serotonin to potent anticancer alkaloids like vincristine, the indole core has consistently provided a robust framework for the development of impactful therapeutic agents.[2] This guide focuses on a specific, yet highly valuable, derivative: the 3,5-dimethylindole scaffold. The strategic placement of methyl groups at the 3 and 5 positions imparts distinct electronic and steric properties, influencing the molecule's pharmacokinetic and pharmacodynamic profile. We will delve into the synthesis, key therapeutic applications, and mechanistic underpinnings of 3,5-dimethylindole derivatives, providing a comprehensive resource for professionals in drug discovery and development.

Anticancer Applications: Targeting the Pim Kinase Family

A significant body of research has highlighted the potential of 3,5-disubstituted indole derivatives as potent inhibitors of Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are crucial regulators of cell survival, proliferation, and metabolic adaptation.[3][4][5] Overexpression of Pim kinases is a hallmark of numerous hematological and solid tumors, often correlating with poor prognosis and resistance to conventional therapies.[6] Consequently, the development of small-molecule Pim kinase inhibitors has emerged as a promising strategy in oncology.[7]

Mechanism of Action: Disrupting Pro-Survival Signaling

Pim kinases are constitutively active and do not require post-translational modifications for their enzymatic function. They exert their oncogenic effects by phosphorylating a diverse range of downstream substrates involved in critical cellular processes.[7] Inhibition of Pim kinases by 3,5-dimethylindole-based compounds can disrupt these pro-survival pathways, leading to cell cycle arrest and apoptosis in cancer cells.

The signaling cascade influenced by Pim kinases is intricate and interconnected with other major oncogenic pathways, such as the PI3K/Akt/mTOR pathway.[5] A simplified representation of the Pim kinase signaling pathway and the intervention point for 3,5-dimethylindole inhibitors is depicted below.

Figure 1: Simplified Pim Kinase Signaling Pathway and Point of Inhibition.

Structure-Activity Relationship (SAR) and Potency

Structure-activity relationship studies of 3,5-disubstituted indole derivatives have revealed key structural features that govern their potency as Pim kinase inhibitors. Optimization of the substituents at the C3 and C5 positions of the indole ring has led to the development of compounds with high cellular potency and selectivity.[8] For instance, the replacement of a 2-aminopyrimidine group with a substituted benzene ring at the C3 position has been shown to enhance inhibitory activity.[9]

The following table summarizes the in vitro anticancer activity of representative indole derivatives, highlighting the potential of this scaffold. While not all examples are strictly 3,5-dimethyl substituted, they illustrate the broader potential of substituted indoles in cancer therapy.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 43 | 3,5-disubstituted indole | MV4-11 (Leukemia) | Potent (exact value not specified) | [8] |

| Compound 10b | Indole-pyrazole-thiadiazole | A549 (Lung) | 0.012 | [10] |

| Compound 10b | Indole-pyrazole-thiadiazole | K562 (Leukemia) | 0.01 | [10] |

| Compound 4g | Indolyl dihydropyrazole | A-549 (Lung) | 2.32 ± 0.11 | [11] |

| Compound 1 | Prenylated indole alkaloid | FADU (Pharyngeal) | 0.43 ± 0.03 | [12] |

Antimicrobial Applications: A Broad Spectrum of Activity

The 3,5-dimethylindole scaffold is also a promising framework for the development of novel antimicrobial agents. Indole derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi, including drug-resistant strains.[13][14]

Mechanism of Action: Membrane Disruption and Beyond

One of the proposed mechanisms for the antimicrobial action of certain indole derivatives is the perturbation of bacterial cell membranes.[14] This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. This mechanism is particularly advantageous as it is less likely to induce rapid resistance development compared to inhibitors of specific enzymes. Some indole derivatives have also been found to act as antibiotic potentiators, restoring the efficacy of conventional antibiotics against resistant bacteria.[14]

The following diagram illustrates a generalized workflow for evaluating the antimicrobial and antibiotic-potentiating effects of 3,5-dimethylindole derivatives.

Figure 2: Workflow for Antimicrobial Evaluation of Indole Derivatives.

Antimicrobial Potency

The antimicrobial efficacy of indole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. The following table presents a selection of MIC values for various indole derivatives against different microbial strains, demonstrating the broad applicability of this scaffold.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Indole-triazole derivative (3d) | MRSA | 3.125 | [13] |

| Indole-triazole derivative (3d) | C. krusei | 3.125 | [13] |

| 5-Bromo-indole-polyamine (13b) | S. aureus | ≤ 0.28 µM | [14] |

| 5-Bromo-indole-polyamine (13b) | A. baumannii | ≤ 0.28 µM | [14] |

| 5-Bromo-indole-polyamine (13b) | C. neoformans | ≤ 0.28 µM | [14] |

Experimental Protocols: Synthesis of the 3,5-Dimethylindole Core

The Fischer indole synthesis is a classic and widely employed method for the preparation of indole derivatives.[15][16] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. The following protocol provides a representative procedure for the synthesis of 3,5-dimethyl-1H-indole.

Protocol: Fischer Indole Synthesis of 3,5-Dimethyl-1H-indole

Materials:

-

4-Methylphenylhydrazine hydrochloride

-

Acetone

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Hydrazone Formation (Step 1):

-

In a round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride (1 equivalent) in ethanol.

-

Add acetone (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure to obtain the crude hydrazone. The crude product can be used in the next step without further purification.

-

-

Cyclization (Step 2):

-

To the crude hydrazone, add polyphosphoric acid (PPA) (10 equivalents by weight).

-

Heat the reaction mixture to 100-120 °C with vigorous stirring for 1-2 hours. The color of the mixture will typically darken.

-

Monitor the reaction by TLC.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully quench the reaction by pouring the mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

-

Extraction and Purification (Step 3):

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 3,5-dimethyl-1H-indole.

-

Note: This is a general procedure and may require optimization based on specific laboratory conditions and scale.

Conclusion and Future Perspectives

The 3,5-dimethylindole scaffold has firmly established its position as a privileged core in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly in the fields of oncology and infectious diseases, make it a highly attractive starting point for drug discovery programs. The continued exploration of the structure-activity relationships of 3,5-dimethylindole-based compounds, coupled with advancements in synthetic methodologies, will undoubtedly lead to the development of novel and effective therapeutic agents in the future. The insights provided in this guide aim to equip researchers and drug development professionals with a solid foundation to harness the full potential of this versatile scaffold.

References

-

Brahmbhatt, H., et al. (2020). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Molecular Cancer Therapeutics, 19(12), 2537-2545. [Link]

-

Panchal, N., et al. (2020). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Molecular Cancer Therapeutics. [Link]

-

Nawijn, M. C., et al. (2011). PIM kinase (and Akt) biology and signaling in tumors. Journal of Cell Science, 124(Pt 23), 3951–3959. [Link]

-

Tursyn, A., et al. (2020). Current perspectives on targeting PIM kinases to combat cancer. Pharmacology & Therapeutics, 216, 107693. [Link]

-

Chen, L. S., et al. (2011). Discovery of novel 3,5-disubstituted indole derivatives as potent inhibitors of Pim-1, Pim-2, and Pim-3 protein kinases. Bioorganic & Medicinal Chemistry Letters, 21(21), 6435-6439. [Link]

-

Asati, V., et al. (2024). PIM Kinase Inhibitors and Cancer Treatment. Juniper Online Journal of Orthopedic & Orthoplastic Surgery, 3(1). [Link]

-

Kim, H. Y., et al. (2018). Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(14), 2513-2517. [Link]

-

Rowe, W., et al. (2020). Synergistic action of substituted indole derivatives and clinically used antibiotics against drug-resistant bacteria. Future Microbiology, 15, 579-590. [Link]

-

Yıldırım, S., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 22(3), 398-406. [Link]

-

Kim, H. Y., et al. (2018). Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(14), 2513-2517. [Link]

-

Al-Tameemi, W., et al. (2021). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Molecules, 26(11), 3326. [Link]

-

Singh, V. K., et al. (2021). Synthesis and Evaluation of Antimicrobial Activity of N-Substituted Indole Derivatives and Molecular Docking Studies. Letters in Drug Design & Discovery, 18(1), 79-91. [Link]

-

Peruncheralathan, S., et al. (2003). Fischer indole synthesis in the absence of a solvent. Tetrahedron Letters, 44(31), 5955-5957. [Link]

-

Singh, P., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 230, 114101. [Link]

-

Hu, Y., et al. (2024). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum, 12(5), e03388-24. [Link]

-

Wang, Y., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163393. [Link]

-

Al-Ostoot, F. H., et al. (2021). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl Dihydropyrazole Derivatives as Potential Anticancer Agents. Molecules, 26(24), 7586. [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Wang, X., et al. (2024). New cytotoxic indole derivatives with anti-FADU potential produced by the endophytic fungus Penicillium oxalicum 2021CDF-3. Frontiers in Microbiology, 15, 1388334. [Link]

-

Al-Warhi, T., et al. (2023). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. RSC Advances, 13(28), 19163-19183. [Link]

-

Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [Link]

-

Leimgruber, W., & Batcho, A. D. (1984). The Leimgruber-Batcho Indole Synthesis. Organic Syntheses, 63, 214. [Link]

-

Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]

-

Al-Tameemi, W., et al. (2021). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Molecules, 26(11), 3326. [Link]

-

Kaur, M., et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 86(16), 11026-11033. [Link]

-

Le, T. N., et al. (2017). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 22(12), 2099. [Link]

-

Siddiqui, Z. N., et al. (2014). MIC and MBC results of compounds 3, 5 and positive control ciprofloxacin. ResearchGate. [Link]

-

Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. [Link]

-

Al-Mousawi, S. M., et al. (2022). SAR of quinoline derivatives with important interactions with PIM-1 kinase. ResearchGate. [Link]

-

Al-Mrouj, K., et al. (2021). Synthesis of indole derivatives as prevalent moieties in selected alkaloids. RSC Advances, 11(52), 32961-32985. [Link]

-

Espinel-Ingroff, A., et al. (2021). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Journal of Fungi, 7(11), 903. [Link]

-

The European Committee on Antimicrobial Susceptibility Testing. (2022). Breakpoint tables for interpretation of MICs and zone diameters. Version 12.0. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

The Piperidinyl-Indole Motif: A Technical Guide to Structure-Activity Relationships in Kinase Inhibition

Abstract

The confluence of the indole nucleus, a privileged scaffold in medicinal chemistry, with the versatile piperidine ring has given rise to a compelling chemical motif for the development of potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the interaction of piperidinyl-indole based compounds with various protein kinases. By dissecting the roles of the indole core, the piperidine moiety, and the nature of their linkage, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the design principles underpinning this important class of inhibitors. This guide will delve into the causal relationships behind experimental design choices, present detailed experimental protocols for SAR elucidation, and visualize key concepts to facilitate a deeper understanding of this therapeutic scaffold.

Introduction: The Kinase Target Landscape and the Ascendancy of Privileged Scaffolds

Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most significant classes of drug targets in modern medicine, particularly in oncology.[1] Their dysregulation is a hallmark of numerous diseases, making the design of specific inhibitors a cornerstone of targeted therapy.[2] In the quest for novel kinase inhibitors, medicinal chemists often turn to "privileged scaffolds" – molecular frameworks that demonstrate a propensity for binding to multiple biological targets with high affinity.[3]

The indole scaffold is a prime example of such a privileged structure, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, most notably hydrogen bonding and π-stacking, make it an ideal anchor for kinase inhibitors.[1] Azaindole derivatives, bioisosteres of the indole system, have also been extensively explored to fine-tune physicochemical properties and target engagement.[4]

Complementing the indole core, the piperidine ring is another highly favored moiety in drug design.[5] Its three-dimensional structure and the basicity of its nitrogen atom allow it to serve multiple functions: it can act as a key binding element, a linker to other pharmacophoric groups, and a means to modulate crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as solubility and membrane permeability.[5][6] The strategic combination of these two scaffolds into a singular piperidinyl-indole motif offers a powerful platform for generating novel kinase inhibitors with desirable therapeutic profiles.

The Piperidinyl-Indole Scaffold: A Synergistic Framework for Kinase Inhibition

The power of the piperidinyl-indole scaffold lies in the distinct yet complementary roles of its constituent parts. A thorough understanding of the SAR of this composite structure requires a granular analysis of each component and its potential modifications.

The Indole Core: The Anchor to the Hinge

The indole nucleus typically serves as the primary anchoring point for the inhibitor within the ATP-binding site of the kinase. The N-H group of the indole is a crucial hydrogen bond donor, often forming a canonical interaction with the backbone carbonyl of a hinge region residue. This interaction mimics the binding of the adenine portion of ATP and is a recurring theme in the binding modes of many indole-based kinase inhibitors.[7]

Substitutions on the indole ring can profoundly impact potency and selectivity. For instance, in the development of ribosomal S6 kinase (RSK) inhibitors based on a related diazepino-indole scaffold, a crystal structure and exploratory SAR were instrumental in defining the core pharmacophore.[8] Similarly, for Cdc7 inhibitors, a 6-chloro substituent on an indole scaffold was found to confer good selectivity over the related CDK2 kinase.[4] The position of substitution is critical; in a series of N-piperidinyl indole-based nociceptin opioid receptor (NOP) ligands, it was demonstrated that substitution at the 2-position of the indole led to higher binding affinities and full agonism, whereas 3-substitution resulted in partial agonism.[9] While the target is not a kinase, this highlights the profound impact of substitution patterns on the indole core's interaction with a binding pocket.

The Piperidine Moiety: The Vector for Selectivity and Physicochemical Properties

The piperidine ring offers a versatile handle for tuning the properties of the inhibitor. Its non-aromatic, conformationally flexible nature allows it to position substituents in specific vectors in three-dimensional space, thereby influencing interactions with regions of the kinase outside the immediate hinge-binding area. This is often where selectivity among different kinases is achieved.

Furthermore, the basic nitrogen of the piperidine ring can be a key interaction point, forming salt bridges with acidic residues like aspartate or glutamate in the active site. The pKa of this nitrogen can be modulated by nearby substituents, which in turn affects the overall charge state of the molecule at physiological pH, impacting both target binding and cell permeability.[5]

Substitutions on the piperidine ring are a critical area of SAR exploration. For example, in a series of piperidine carboxamide derivatives developed as ALK inhibitors, the nature of the substituents on the piperidine ring was systematically varied to optimize activity. The introduction of chiral centers on the piperidine ring can also lead to significant improvements in potency and selectivity by enforcing a specific conformation that is more complementary to the target's binding site.[6]

The Linker: Bridging the Core and the Vector

While in some instances the piperidine ring is directly attached to the indole, in many designs, a linker group connects the two moieties. The nature and length of this linker are critical for correctly positioning the indole anchor and the piperidine vector within the kinase active site. The linker can be a simple alkyl chain, an amide, or part of a more complex ring system. Its rigidity or flexibility can influence the entropic cost of binding and the overall conformational profile of the inhibitor.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

Piperidinyl-indole kinase inhibitors predominantly act as ATP-competitive inhibitors. They occupy the adenine-binding region of the kinase's active site, preventing the binding of ATP and the subsequent phosphorylation of substrate proteins. The binding mode is stabilized by a network of interactions:

-

Hydrogen Bonds: The indole N-H typically forms a hydrogen bond with the kinase hinge region.[7] Additional hydrogen bonds can be formed by substituents on either the indole or piperidine rings.

-

Hydrophobic Interactions: The aromatic indole ring and the aliphatic piperidine ring can engage in favorable hydrophobic interactions with nonpolar residues in the active site.

-

Van der Waals Forces: Close packing of the inhibitor within the active site leads to numerous van der Waals contacts, contributing to binding affinity.

-

Ionic Interactions: A protonated piperidine nitrogen can form a salt bridge with an acidic residue.

The following diagram, generated using Graphviz, illustrates the generalized binding mode of a piperidinyl-indole kinase inhibitor within the ATP-binding pocket.

Caption: Generalized binding mode of a piperidinyl-indole kinase inhibitor.

Synthetic Strategies: Building the Piperidinyl-Indole Scaffold

The synthesis of libraries of piperidinyl-indole analogs for SAR studies typically relies on convergent synthetic routes where the indole and piperidine moieties are synthesized separately and then coupled.

Synthesis of the Indole Core

A variety of classic and modern methods can be employed for the synthesis of the indole core, including:

-

Fischer Indole Synthesis: A robust and versatile method involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[10]

-

Larock Indole Synthesis: A palladium-catalyzed annulation of an o-haloaniline with an alkyne.

-

Bischler-Möhlau Indole Synthesis: The reaction of an α-halo-ketone with an excess of aniline.

Synthesis of the Piperidine Moiety

Substituted piperidines can be accessed through various synthetic transformations, including the reduction of corresponding pyridine precursors, catalytic hydrogenation of aromatic N-heterocycles, or through multi-step sequences starting from acyclic precursors.

Coupling Strategies

Once the substituted indole and piperidine fragments are prepared, they can be joined through several common coupling reactions, such as:

-

Reductive Amination: Coupling of an indole-containing aldehyde or ketone with a piperidine amine.

-

N-Arylation Reactions: Buchwald-Hartwig or Ullmann coupling of an indole with a halo-substituted piperidine (or vice versa).

-

Amide Bond Formation: Coupling of an indole-carboxylic acid with a piperidine amine.

The following diagram illustrates a generalized synthetic workflow for generating a library of piperidinyl-indole analogs for SAR studies.

Caption: General workflow for SAR studies of piperidinyl-indole inhibitors.

Experimental Protocols for SAR Elucidation

A robust SAR campaign relies on accurate and reproducible biological data. The following are representative protocols for key assays used to characterize piperidinyl-indole kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring inhibitor binding to the ATP site of a kinase.

Principle: The assay uses a Europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer). Binding of the tracer to the kinase results in a high FRET signal. Compounds that displace the tracer from the kinase's ATP pocket will disrupt FRET, leading to a decrease in the signal.

Materials:

-

Kinase of interest (tagged, e.g., with GST)

-

Eu-anti-GST Antibody

-

LanthaScreen™ Elite Kinase Tracer

-

Test compounds (in DMSO)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well, low-volume, black microplates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations (typically 1% final DMSO concentration).

-

Prepare a solution containing the kinase and the Eu-anti-GST antibody in assay buffer.

-

Prepare a solution of the kinase tracer in assay buffer.

-

In the 384-well plate, add 5 µL of each test compound dilution. Include "no inhibitor" (DMSO only) and "no kinase" controls.

-

Add 5 µL of the kinase/antibody solution to all wells except the "no kinase" control.

-

Add 5 µL of the tracer solution to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol: Cellular Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a kinase inhibitor.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line expressing the target kinase

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well, clear-bottom cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compounds in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the cells. Include "vehicle control" (medium with DMSO) and "no cell" (medium only) wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the inhibitor concentration.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.

Data Presentation: Summarizing SAR Data

The systematic modification of the piperidinyl-indole scaffold generates a wealth of data. Presenting this information in a clear, tabular format is essential for discerning meaningful structure-activity relationships.

Table 1: Illustrative SAR Data for a Hypothetical Series of Piperidinyl-Indole Kinase Inhibitors

| Compound | R¹ (Indole) | R² (Piperidine) | Kinase X IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |

| 1a | H | H | 580 | >10 |

| 1b | 6-Cl | H | 150 | 5.2 |

| 1c | 6-F | H | 175 | 6.1 |

| 1d | 5-OMe | H | 450 | >10 |

| 2a | 6-Cl | 4-F (axial) | 95 | 2.8 |

| 2b | 6-Cl | 4-F (equatorial) | 120 | 4.5 |

| 2c | 6-Cl | 4-OH | 88 | 2.5 |

| 2d | 6-Cl | 4-Me | 210 | 7.8 |

| 2e | 6-Cl | 3-Me (S) | 75 | 1.9 |

| 2f | 6-Cl | 3-Me (R) | 350 | 9.3 |

This is hypothetical data for illustrative purposes.

Analysis of Illustrative Data:

-

Indole Substitution (R¹): Introduction of a halogen at the 6-position (1b, 1c) improves potency compared to the unsubstituted analog (1a). A methoxy group at the 5-position (1d) is detrimental. This suggests a preference for electron-withdrawing groups in this region, possibly interacting with a specific sub-pocket.

-

Piperidine Substitution (R²): Small, polar substituents at the 4-position (2a, 2c) enhance activity over the unsubstituted parent (1b). Stereochemistry is crucial, as seen in the 4-fluoro analogs (2a vs. 2b) and the 3-methyl analogs (2e vs. 2f), indicating a well-defined binding pocket for the piperidine moiety.

Conclusion and Future Directions

The piperidinyl-indole scaffold represents a highly adaptable and effective framework for the design of novel kinase inhibitors. A systematic approach to exploring the structure-activity relationships of this motif, by independently and then synergistically modifying the indole core, the piperidine ring, and any linking elements, is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The methodologies and principles outlined in this guide provide a robust foundation for researchers aiming to exploit this privileged scaffold. Future efforts in this area will likely focus on the development of more complex, stereochemically defined piperidine analogs and the application of computational methods to more accurately predict the impact of substitutions on binding affinity and selectivity. The continued exploration of this chemical space promises to yield the next generation of targeted kinase inhibitor therapies.

References

-

Gayen, S., et al. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 53, 116534. [Link]

- BenchChem. (n.d.).

- BenchChem. (n.d.). The Pyridinyl-Indole Scaffold: A Privileged Motif in Kinase Inhibition. BenchChem.

-

Bitinaite, J., et al. (1995). Studies on protein kinase C inhibitors; structure-activity relationships in indolocarbazole and bis-indole series. Bioorganic & Medicinal Chemistry Letters, 5(21), 2465-2470. [Link]

-

Wang, T., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7058-7075. [Link]

-

Li, J., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(1), 105439. [Link]

- BenchChem. (n.d.). Unlocking the Therapeutic Potential of Bis-Piperidine Compounds: A Technical Guide. BenchChem.

-

Bollack, B., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(11), 1449. [Link]

-

Dhiman, N., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). European Journal of Medicinal Chemistry, 238, 114472. [Link]

-

Prisinzano, T. E., et al. (2023). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry, 92, 117421. [Link]

- ResearchGate. (n.d.). Structures of the newly synthesized indole-based kinase inhibitors IV and Va–i.

-

Singh, U. P., & Singh, P. (2012). Indolinones as promising scaffold as kinase inhibitors: a review. Mini Reviews in Medicinal Chemistry, 12(2), 98-119. [Link]

-

Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(14), 3290. [Link]

-

Boyer, S. J., et al. (2012). Indole RSK inhibitors. Part 1: discovery and initial SAR. Bioorganic & Medicinal Chemistry Letters, 22(1), 733-737. [Link]

- ResearchGate. (n.d.). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review.

-

Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(11), 1449. [Link]

-

Roth, G. J., et al. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466-4480. [Link]

-

Nemati, F., et al. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 8(34), 19163-19185. [Link]

- ResearchGate. (n.d.). Indolinones as Promising Scaffold as Kinase Inhibitors: A Review.

- Research Square. (2021). In Silico Screening for Novel Tyrosine Kinase Inhibitors - With Oxindole Scaffold as Anticancer Agents: Design, QSAR Analysis, Molecular Docking and ADMET Studies. Research Square.

-

Zhang, H., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(3), 943. [Link]

-

Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2079-2083. [Link]

- Austin Publishing Group. (n.d.). N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. Austin Publishing Group.

-

Al-Warhi, T., et al. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 17(5), 629. [Link]

- ResearchGate. (n.d.). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors.

-

Al-Suhaimi, K. S., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(19), 6231. [Link]

Sources

- 1. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Studies on protein kinase C inhibitors; structure-activity relationships in indolocarbazole and bis-indole series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole RSK inhibitors. Part 1: discovery and initial SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel chemical entity, 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole. As a compound of interest for its potential applications in medicinal chemistry and drug discovery, this document outlines a plausible and detailed synthetic pathway, drawing upon established chemical principles. The guide delves into the selection of starting materials, step-by-step experimental protocols, and the analytical techniques required for the structural elucidation and purity assessment of the final compound. This document is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of new indole and piperidine-based scaffolds.

Introduction

The indole nucleus is a prominent scaffold in a multitude of biologically active compounds, including many approved pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in drug design. Similarly, the piperidine ring is a common feature in many centrally active agents, contributing to favorable pharmacokinetic properties. The conjunction of these two pharmacophoric fragments in 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole presents an intriguing molecular architecture with potential for novel biological activities.

This guide addresses the absence of a commercially available source for 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole by proposing a robust synthetic strategy. The cornerstone of this approach is the well-established Fischer indole synthesis, a reliable method for the construction of the indole core from arylhydrazines and carbonyl compounds.[1][2][3]

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule suggests that the indole ring can be formed via a Fischer indole synthesis. This approach involves the reaction of (3,5-dimethylphenyl)hydrazine with a suitable piperidine-derived ketone. To prevent unwanted side reactions under the acidic conditions of the Fischer synthesis, the piperidine nitrogen must be protected. A tert-butyloxycarbonyl (Boc) group is an appropriate choice for this purpose due to its stability under the reaction conditions and its facile removal under acidic conditions.

The proposed forward synthesis, therefore, commences with commercially available starting materials and proceeds through the formation of a protected piperidinyl ketone, followed by the key Fischer indole cyclization and subsequent deprotection to yield the final product.

Figure 1: Proposed synthetic workflow for 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the target compound.

Materials and Instrumentation

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer. Mass spectra should be obtained using an electrospray ionization (ESI) source.

Synthesis of Precursors

Step 1: Synthesis of tert-butyl 4-acetylpiperidine-1-carboxylate (Boc-4-acetylpiperidine)

-

Rationale: Protection of the piperidine nitrogen is crucial to prevent its reaction under the acidic conditions of the subsequent Fischer indole synthesis. The Boc group provides robust protection and can be readily removed in the final step.

-

Procedure:

-

To a solution of 4-acetylpiperidine hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (2.2 eq).

-

Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-acetylpiperidine-1-carboxylate as a colorless oil.

-

Fischer Indole Synthesis

Step 2: Synthesis of tert-butyl 4-(3,5-dimethyl-1H-indol-2-yl)piperidine-1-carboxylate

-

Rationale: The Fischer indole synthesis is a classic and reliable method for constructing the indole ring. The reaction is typically catalyzed by a Brønsted or Lewis acid.[1][3] Polyphosphoric acid (PPA) is an effective catalyst for this transformation.

-

Procedure:

-

To a flask containing polyphosphoric acid (PPA, 10-20 wt eq) at 80-90 °C, add a mixture of (3,5-dimethylphenyl)hydrazine hydrochloride (1.0 eq) and tert-butyl 4-acetylpiperidine-1-carboxylate (1.0 eq) portion-wise with vigorous stirring.

-

Heat the reaction mixture at 100-110 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or 10 M sodium hydroxide until pH 8-9 is reached.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected indole derivative.

-

Deprotection

Step 3: Synthesis of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole

-

Rationale: The final step involves the removal of the Boc protecting group to yield the target primary amine. Trifluoroacetic acid (TFA) is a standard reagent for this deprotection, offering clean and efficient cleavage of the carbamate.

-

Procedure:

-

Dissolve the tert-butyl 4-(3,5-dimethyl-1H-indol-2-yl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.1 M).

-

Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole. Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Characterization and Data

The structural identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics for 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole, based on the analysis of structurally similar compounds.[4][5][6]

| Technique | Expected Observations |

| ¹H NMR | - Singlet for the indole N-H proton (broad, ~8.0-8.5 ppm).- Signals in the aromatic region for the indole protons.- Singlets for the two methyl groups on the indole ring.- Multiplets for the piperidine ring protons.- A broad singlet for the piperidine N-H proton. |

| ¹³C NMR | - Resonances in the aromatic region for the indole carbons.- Signals for the two methyl carbons.- Resonances for the piperidine carbons, including the CH group attached to the indole ring. |

| Mass Spec (ESI+) | - Expected [M+H]⁺ peak corresponding to the molecular weight of the compound. |

| IR Spectroscopy | - N-H stretching vibrations for both the indole and piperidine moieties. |

Supplier Information for Starting Materials

While the target compound is not commercially available, the key starting materials for the proposed synthesis can be sourced from various chemical suppliers.

| Starting Material | Potential Suppliers |

| 4-Acetylpiperidine hydrochloride | Sigma-Aldrich, TCI Chemicals, Combi-Blocks |

| Di-tert-butyl dicarbonate (Boc anhydride) | Sigma-Aldrich, Acros Organics, Alfa Aesar |

| (3,5-dimethylphenyl)hydrazine hydrochloride | Sigma-Aldrich, TCI Chemicals, Oakwood Chemical |

| Polyphosphoric acid (PPA) | Sigma-Aldrich, Acros Organics, Fisher Scientific |

| Trifluoroacetic acid (TFA) | Sigma-Aldrich, Acros Organics, Alfa Aesar |

Conclusion

This technical guide has outlined a detailed and feasible synthetic route for the preparation of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole, a novel compound with potential for further investigation in drug discovery. By employing a protected piperidine precursor and the reliable Fischer indole synthesis, this methodology provides a clear pathway for researchers to access this molecule for biological evaluation. The provided experimental protocols and characterization guidelines offer a solid foundation for the successful synthesis and validation of this interesting chemical entity.

References

- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.

-

Hernández Franco, L.; Palermo, J. A. Synthesis of 2-(pyrimidin-4-yl)indoles. Chem. Pharm. Bull. (Tokyo)2003 , 51 (8), 975–977.[7]

- Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963, 63 (4), 373–401.

- Chakkaravarthy, J.; Muthuvel, I.; Thirunarayanan, G. Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius Univ. Ann. Chem.2020, 31 (1), 25-30.

- Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335-678.

- Saxton, J. E. (Ed.). (1994). Indoles, Part 4: The Monoterpenoid Indole Alkaloids. John Wiley & Sons.

- BenchChem Technical Support Team. The Fischer Indole Synthesis: A Comprehensive Technical Guide. (2025).

-

Ezhilarasi, M. R.; Gopalakrishnan, M. Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. Lett. Org. Chem.2023 , 20 (4), 337-346.[5]

- Gribble, G. W. Recent developments in indole ring synthesis—methodology and applications. J. Chem. Soc., Perkin Trans. 12000, (7), 1045-1075.

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 2-(pyrimidin-4-yl)indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Renaissance of 2-Substituted Indole-Piperidine Hybrids: A Senior Application Scientist's Perspective

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The strategic amalgamation of distinct pharmacophores into a single molecular entity, or molecular hybridization, has emerged as a powerful paradigm in modern drug discovery. This guide provides a deep technical dive into the burgeoning field of 2-substituted indole-piperidine hybrids. These scaffolds ingeniously combine the privileged structures of indole, a cornerstone in numerous natural and synthetic bioactive compounds, and piperidine, a ubiquitous saturated heterocycle found in over a score of pharmaceutical classes.[1][2] We will dissect the rationale behind their design, explore key synthetic pathways, and illuminate their therapeutic potential across critical disease areas, including neurodegenerative disorders, oncology, and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols to empower further research and development.

The Architectural Rationale: Why Indole-Piperidine Hybrids?

The indole nucleus is a quintessential "privileged scaffold," renowned for its ability to mimic peptide structures and engage in crucial biological interactions such as hydrogen bonding and π-π stacking.[3][4] Its presence in vital biomolecules like the amino acid tryptophan underpins its broad biocompatibility and versatile binding capabilities. From anticancer agents to antiviral drugs, the indole core is a validated starting point for multitargeted therapeutics.[3][5][6]

Complementing the indole is the piperidine ring, a six-membered nitrogen-containing heterocycle that imparts favorable pharmacokinetic properties, including improved solubility, metabolic stability, and the ability to serve as a rigid scaffold for orienting substituents in three-dimensional space.[1][7][8] Its derivatives are central to drugs targeting the central nervous system (CNS), pain management, and infectious diseases.[8]

The hybridization of a 2-substituted indole with a piperidine moiety creates a unique chemical architecture. This design strategy is not arbitrary; it is a deliberate effort to:

-

Achieve Multi-Targeting: Create single molecules capable of modulating multiple, often synergistic, biological targets. This is particularly advantageous in complex, multifactorial diseases like Alzheimer's and cancer.[9][10][11]

-

Enhance Potency and Selectivity: The combined scaffold can access binding pockets and form interactions unavailable to either fragment alone, leading to enhanced potency and refined selectivity for the desired target.

-

Overcome Drug Resistance: By engaging multiple cellular pathways simultaneously, these hybrids can circumvent the resistance mechanisms that often plague single-target therapies.[5][11][12]

-

Optimize ADME Properties: The piperidine moiety can be functionalized to fine-tune absorption, distribution, metabolism, and excretion (ADME) profiles, improving oral bioavailability and brain penetration.[9]

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of 2-substituted indole-piperidine hybrids typically involves a modular approach, focusing on the formation of the indole core followed by its coupling to a pre-functionalized piperidine ring. While numerous variations exist, a common and robust workflow is the Larock indole synthesis, which allows for the regioselective construction of highly functionalized indoles.[13]

General Synthesis Workflow

The following diagram illustrates a representative pathway for synthesizing these hybrid molecules, often beginning with a palladium-catalyzed heteroannulation to form the indole, followed by amide coupling to the piperidine fragment.

Caption: Generalized workflow for the synthesis of 2-substituted indole-piperidine hybrids.

Experimental Protocol: Representative Synthesis of an Indole-Piperidine Amide

This protocol provides a self-validating methodology for synthesizing a model compound, adapted from principles described in the literature.[14]

Step 1: Synthesis of 1H-indole-2-carboxylic acid (Intermediate E)

-

Reaction Setup: To a solution of 2-iodoaniline (1.0 eq) in a suitable solvent like DMF, add a terminal alkyne (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a ligand like PPh₃ (0.1 eq), and a base such as K₂CO₃ (2.5 eq).

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Nitrogen) at 100 °C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude indole product (Intermediate C) is purified by column chromatography.

-

Oxidation: The purified 2-substituted indole is then oxidized to the corresponding carboxylic acid (Intermediate E) using a suitable oxidizing agent (e.g., KMnO₄).

Step 2: Amide Coupling to form the Final Hybrid (F)

-

Reaction Setup: Dissolve the synthesized 1H-indole-2-carboxylic acid (1.0 eq) in an anhydrous solvent like DCM or DMF.

-

Activation: Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq). Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

-

Coupling: Add the N-protected 4-aminopiperidine derivative (1.1 eq) to the reaction mixture.

-

Reaction Execution: Allow the reaction to stir at room temperature for 8-12 hours. Monitor for completion using TLC.

-

Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. The organic layer is washed sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The final hybrid product is purified by flash column chromatography or recrystallization.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Therapeutic Applications & Mechanisms of Action

2-Substituted indole-piperidine hybrids have demonstrated remarkable versatility, showing potent activity against a spectrum of diseases.